REACTION_CXSMILES
|
[OH-:1].[Na+].[O:3]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][CH2:5][CH:4]1[C:13](N1CCNCC1)=[O:14].[CH2:21]([OH:23])[CH3:22]>>[C:21]([C:10]1[CH:11]=[CH:12][C:7]2[O:6][CH2:5][CH:4]([C:13]([OH:14])=[O:1])[O:3][C:8]=2[CH:9]=1)(=[O:23])[CH3:22] |f:0.1|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C1C=CC=C2)C(=O)N2CCNCC2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained below 25° C. for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue (1.46 g.) recrystallized from ethyl acetate/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC2=C(OC(CO2)C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |